molecular formula C14H10ClFO3 B6375069 4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% CAS No. 1262002-94-7

4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95%

Cat. No. B6375069
CAS RN: 1262002-94-7
M. Wt: 280.68 g/mol
InChI Key: ZQGFYAMWYCPMGN-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% (CMPF) is an organic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. CMPF is a white solid, with a melting point of 137-138°C and a boiling point of 244-245°C. It is soluble in most organic solvents, such as methanol, ethanol, and acetone.

Mechanism of Action

4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% acts as a nucleophile in organic reactions, and can be used to form carbon-carbon bonds. It can also act as an electrophile, and can be used to form carbon-heteroatom bonds.
Biochemical and Physiological Effects
4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% has a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory compounds such as prostaglandins. Additionally, 4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% has been shown to have antifungal, antibacterial, and antiviral activity.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature. Additionally, it is soluble in many organic solvents, making it easy to work with. However, it is important to note that 4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is a strong base, and should be handled with care.

Future Directions

In the future, 4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% could be used in the synthesis of a wider range of compounds. It could also be used in the synthesis of more complex molecules, such as peptides and proteins. Additionally, its use in the development of new drugs could be explored. Finally, its use in the synthesis of materials for medical and industrial applications could be investigated.

Synthesis Methods

4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% can be synthesized from the reaction of 4-methoxycarbonylphenol with 3-chloro-4-fluorophenol in an alkaline medium. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of 100°C. The reaction is complete in about 2-3 hours, and the yield is typically around 95%.

Scientific Research Applications

4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of a number of organic compounds, such as antibiotics, antifungals, and other drugs. Additionally, 4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorophenol, 95% can be used as a catalyst in organic reactions, and as a reagent in the synthesis of various heterocyclic compounds.

properties

IUPAC Name

methyl 2-chloro-4-(2-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)11-4-2-8(6-12(11)15)10-5-3-9(17)7-13(10)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGFYAMWYCPMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=C(C=C2)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684548
Record name Methyl 3-chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262002-94-7
Record name Methyl 3-chloro-2'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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